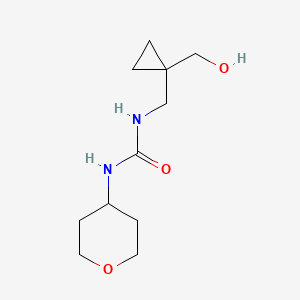

1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

Properties

IUPAC Name |

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c14-8-11(3-4-11)7-12-10(15)13-9-1-5-16-6-2-9/h9,14H,1-8H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWPQBCPLIAQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2(CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves multiple steps, starting with the preparation of the cyclopropyl and tetrahydropyran building blocks. These building blocks are then combined through a series of reactions, including urea formation.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different substituted ureas or other derivatives.

Scientific Research Applications

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group and the tetrahydropyran moiety play crucial roles in these interactions, leading to biological or chemical activity.

Comparison with Similar Compounds

Structural Analog 1: 1-(Tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

- Key Differences: Core Ring System: Replaces the cyclopropane with a cyclopentyl ring, increasing ring size and flexibility. Substituents: Features a thiophene-3-yl group instead of hydroxymethyl. Molecular Weight: 308.4 g/mol (vs. ~279 g/mol estimated for the target compound, assuming C12H21N2O3). Functional Implications:

- The larger cyclopentyl ring may reduce steric strain but decrease target selectivity due to conformational flexibility.

- Thiophene’s hydrophobicity could enhance membrane permeability but reduce aqueous solubility compared to the hydroxymethyl group.

Structural Analog 2: 1-((1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

- Key Differences: Heterocycle: Substitutes tetrahydro-2H-pyran with tetrahydro-2H-thiopyran (sulfur instead of oxygen), increasing lipophilicity and altering electronic properties. Molecular Weight: 339.5 g/mol (higher due to sulfur and piperidine). Functional Implications:

- Thiopyran’s sulfur atom may improve metabolic stability but reduce hydrogen-bonding capacity.

- Piperidine’s basic nitrogen could influence pH-dependent solubility and tissue distribution.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Functional Group Impact

Research Findings and Implications

Ring Size and Flexibility : The cyclopropane in the target compound likely enhances binding specificity compared to the flexible cyclopentyl in Analog 1 . Smaller rings are preferred in drug design for entropic advantages in target engagement.

Substituent Effects : The hydroxymethyl group may improve solubility and target interactions relative to Analog 1’s thiophene, which prioritizes membrane permeability.

Synthetic Feasibility : Sodium triacetoxyborohydride, used in related syntheses (e.g., ), suggests reductive amination as a plausible route for the target compound.

Biological Activity

1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a novel compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group, a tetrahydro-pyran ring, and a urea moiety. Its molecular formula is . The structural configuration contributes to its bioactivity, particularly in binding interactions with biological targets.

Research indicates that this compound exhibits inhibitory activity against several biological targets, including:

- ALK5 (TGF-β Type I Receptor) : The compound has been identified as a potent inhibitor of ALK5, which plays a crucial role in fibrotic diseases and cancer progression. In vitro studies demonstrated strong inhibitory effects with an IC50 value indicating high potency .

- DNA Gyrase : It has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase, a critical enzyme for bacterial DNA replication .

Table 1: Biological Activity Summary

| Target | Activity Type | IC50 / Kivalue | Reference |

|---|---|---|---|

| ALK5 (TGF-β Type I Receptor) | Inhibitor | 57.6% Bioavailability | |

| DNA Gyrase | Antibacterial | 0.0033 - 0.046 μg/mL | |

| GyrB (E. coli) | Enzymatic Inhibition | 2.9 μM |

Case Studies

- Fibrotic Diseases : In a study focusing on the role of ALK5 inhibitors in treating fibrotic diseases, the compound demonstrated significant efficacy in reducing fibrosis markers in cellular models. This suggests potential therapeutic applications in conditions such as liver fibrosis and systemic sclerosis.

- Antibacterial Efficacy : A series of experiments evaluated the compound's antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics like ampicillin, highlighting its potential as a new antibacterial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with an oral bioavailability of approximately 57.6%. This indicates that the compound may be suitable for oral administration in therapeutic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.